N-(2-ethoxypyridin-3-yl)cyclopropanecarboxamide
Description
N-(2-ethoxypyridin-3-yl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a pyridine ring substituted with an ethoxy group at the 2-position and a cyclopropanecarboxamide moiety at the 3-position. The ethoxy group on the pyridine ring may influence solubility, metabolic stability, and target binding compared to other substituents, as seen in analogous compounds .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(2-ethoxypyridin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-9(4-3-7-12-11)13-10(14)8-5-6-8/h3-4,7-8H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
NIMAVDCTBHFHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Pyridine vs. Thiazole: Replacement of the pyridine ring with a thiazole (as in ) reduces molecular weight but retains fungicidal activity, suggesting heterocycle choice influences target specificity. Sulfonyl vs. Ethoxy Groups: Sulfonyl-containing analogs (e.g., Compound 19, ) exhibit neuroprotective effects via GSK-3β inhibition, whereas ethoxy substitution may enhance lipophilicity and CNS penetration. Cyanophenyl Modifications: Compounds like 24 () with cyano groups show potent enzyme inhibition, likely due to enhanced hydrogen bonding or π-stacking interactions .
Therapeutic vs. Agrochemical Applications :
Physicochemical Comparison:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used for N-(2-ethoxypyridin-3-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted pyridinylamines. Key steps include activating the carboxylic acid (e.g., via chloride formation using thionyl chloride) followed by amide bond formation under basic conditions (e.g., triethylamine). Optimization parameters include solvent choice (polar aprotic solvents like DMF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions. For analogs, variations in substituent positions (e.g., piperidine vs. pyridine rings) require tailored protecting groups and purification strategies .
Q. How is structural characterization of this compound validated in academic research?
- Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR confirm cyclopropane ring integrity and substitution patterns on the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement of functional groups (e.g., cyclopropane-pyridine orientation) .
Advanced Research Questions
Q. What computational approaches are used to predict the binding affinity of this compound to biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like kinases or neurotransmitter targets. For example, cyclopropane rigidity may enhance binding pocket complementarity, while ethoxy-pyridine groups influence hydrogen bonding. Free energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .
Q. How do structural variations (e.g., substituents on pyridine or cyclopropane) affect biological activity in related cyclopropanecarboxamides?
- Answer : Comparative studies of analogs show:
- Piperidine vs. Pyridine : Piperidine-containing derivatives (e.g., N-(piperidin-3-yl)cyclopropanecarboxamide) exhibit higher opioid receptor affinity due to conformational flexibility, while pyridine analogs may target kinases (e.g., GSK-3β/IKK2) via π-π stacking .
- Ethoxy Group : The 2-ethoxy group on pyridine enhances metabolic stability compared to hydroxyl or methyl analogs, as shown in pharmacokinetic assays .
Q. How can researchers address contradictions in reported biological activities of cyclopropanecarboxamide derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell type, concentration) or structural isomers. Strategies include:
- Stereochemical Analysis : Chiral HPLC separates enantiomers (e.g., (R)- vs. (S)-isomers) to evaluate stereospecific activity .
- Dose-Response Curves : IC/EC comparisons across studies identify potency thresholds.
- Meta-Analysis : Cross-referencing PubChem bioassay data with in-house results clarifies structure-activity trends .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating the kinase inhibition potential of this compound?
- Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., GSK-3β) at varying ATP concentrations. Normalize activity against controls (e.g., staurosporine) and validate via Western blot for downstream phosphorylation targets (e.g., β-catenin) .
Q. How is metabolic stability assessed for this compound in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
